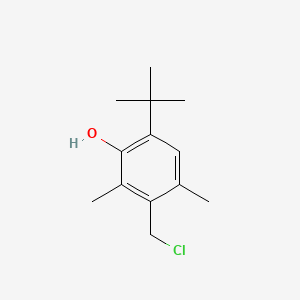

6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol

Description

6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol (C₁₃H₁₉ClO, exact mass: 226.1065854 ) is a phenolic derivative characterized by a tert-butyl group at position 6, methyl groups at positions 2 and 4, and a chloromethyl substituent at position 2. The compound’s lipophilicity, influenced by the tert-butyl and chloromethyl groups, may enhance membrane permeability compared to simpler phenolic derivatives .

Properties

IUPAC Name |

6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClO/c1-8-6-11(13(3,4)5)12(15)9(2)10(8)7-14/h6,15H,7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODZSHMAILHEGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CCl)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027827 | |

| Record name | Phenol, 3-(chloromethyl)-6-(1,1-dimethylethyl)-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phenol, 3-(chloromethyl)-6-(1,1-dimethylethyl)-2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

23500-79-0 | |

| Record name | 3-(Chloromethyl)-6-(1,1-dimethylethyl)-2,4-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23500-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-tert-Butyl-3-(chloromethyl)-2,4-dimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023500790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-(chloromethyl)-6-(1,1-dimethylethyl)-2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 3-(chloromethyl)-6-(1,1-dimethylethyl)-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-tert-butyl-3-(chloromethyl)-2,4-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-TERT-BUTYL-3-(CHLOROMETHYL)-2,4-DIMETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UBT89ISP7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Chloromethylation of 6-tert-butyl-2,4-dimethylphenol

- Starting Material : 6-tert-butyl-2,4-dimethylphenol (or related phenols)

- Reagents : Formaldehyde and hydrochloric acid (or chloromethylating agents such as chloromethyl methyl ether)

- Catalysts : Acidic catalysts such as sulfuric acid or Lewis acids may be used to facilitate the chloromethylation.

- Reaction Conditions : Typically conducted under controlled temperature to avoid over-chloromethylation or side reactions.

This method is classical and widely applied due to the availability of starting phenols and relatively straightforward reaction steps. However, detailed parameters such as temperature, catalyst type, and reaction time vary depending on the desired selectivity and yield.

Alternative Halogenation Using Bromomethyl Derivatives

Recent advancements have shown that using 6-tert-butyl-3-bromomethyl-2,4-dimethylphenol instead of the chloromethyl derivative can improve reaction conditions in subsequent syntheses (e.g., antioxidant 1790 synthesis), allowing milder reaction temperatures and higher yields. This suggests that bromomethylation methods might be preferred in some industrial contexts, although chloromethylation remains common.

Detailed Research Findings and Data

Industrial Process Insights

While direct detailed industrial processes for 6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol are limited in public literature, related phenol derivatives such as 2,6-dimethylphenol and 4-tert-butyl-2,6-dimethylphenol have been extensively studied. For instance, a patented process involves:

- Reacting 4-tert-butyl-2,6-dimethylphenol with phenol in the presence of acidic catalysts (e.g., sulfuric acid, toluene sulfonic acid) at 120–180 °C for 0.5–6 hours.

- This process includes tert-butyl group rearrangement and hydroxymethylation steps which are relevant for preparing functionalized phenols.

- The reaction yields and by-products are carefully managed through distillation and recycling unreacted materials, optimizing production cost and purity.

Though this patent focuses on 2,6-dimethylphenol derivatives, the chemical principles and catalyst systems are applicable to the chloromethylation and functionalization of tert-butyl-dimethylphenols, including the target compound.

Synthesis Method for Antioxidant 1790 Using the Chloromethyl Derivative

- The chloromethyl derivative this compound is condensed with cyanuric acid or its salts to form antioxidant 1790.

- The classical method involves high temperature and long reaction times with moderate yields (~76-79%).

- Improvements include using the bromomethyl analog, specific bases, and catalysts to lower reaction temperature and increase yield up to 90-95%.

- This indirectly confirms the importance of producing high-purity chloromethyl phenol derivatives as intermediates under controlled conditions.

Comparative Data Table of Preparation Parameters

| Parameter | Chloromethylation Method (Typical) | Bromomethylation Method (Improved) |

|---|---|---|

| Starting Material | 6-tert-butyl-2,4-dimethylphenol | 6-tert-butyl-2,4-dimethylphenol |

| Halogenating Agent | Formaldehyde + HCl or chloromethyl methyl ether | Bromomethylating agents |

| Catalyst | Acidic catalysts (H2SO4, Lewis acids) | Specific bases and catalysts |

| Reaction Temperature | Moderate (variable, often 50-100 °C) | Lower (60-140 °C in subsequent reactions) |

| Reaction Time | Several hours | 4-24 hours (for antioxidant synthesis) |

| Yield of Intermediate | Moderate to high (varies by method) | High (up to 90-95% in downstream use) |

| Purity | High, requires purification | High, improved by mild conditions |

| Environmental Impact | Moderate, depends on reagents | Improved with milder conditions and less waste |

Notes on Process Optimization

- The choice of catalyst and reaction conditions (temperature, time) critically influences the selectivity and yield of this compound.

- Recycling unreacted phenols and by-products improves economic viability.

- Use of bromomethyl derivatives in related antioxidant synthesis suggests potential for improved chloromethylation methods by analogy.

- Environmental considerations favor methods minimizing waste and harsh conditions.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The chloromethyl group can be reduced to a methyl group under appropriate conditions.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted phenols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the chloromethyl group under basic conditions.

Major Products Formed

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: 3-methyl-6-(1,1-dimethylethyl)-2,4-dimethylphenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Overview

6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol is an organic compound notable for its diverse applications in scientific research and industrial processes. This compound, characterized by a phenolic structure with chloromethyl and tert-butyl substituents, serves as an important intermediate in the synthesis of various organic molecules, as well as in biological and medicinal research.

Organic Synthesis

This compound is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic chemistry. The chloromethyl group can undergo nucleophilic substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .

Research has indicated potential biological activities associated with this compound. Studies are ongoing to explore its interactions with biomolecules and its effects on biological pathways. The phenolic structure may contribute to antioxidant properties, which are beneficial in pharmacological applications .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. It serves as a precursor for developing new pharmaceuticals, particularly those targeting specific biological pathways due to its ability to form covalent bonds with biomolecules .

Industrial Applications

This compound is also employed in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial sectors, including the manufacture of lubricants and greases where stability and performance are critical .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds and interact with enzymes or receptors, while the chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biomolecules. These interactions can modulate biological pathways and exert specific effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with structurally related phenols and derivatives, focusing on substituent effects, biological activity, and applications.

Key Comparisons:

Substituent Reactivity: The chloromethyl group in the target compound contrasts with oxymetazoline’s imidazoline moiety. Chloromethyl may act as an alkylating agent, while imidazoline confers α-adrenergic receptor affinity .

Biological Activity: Oxymetazoline’s imidazoline group enables vasoconstriction via α-adrenergic agonism, whereas the chloromethyl group’s reactivity might lead to nonspecific protein binding or toxicity . 2,4-DMP and 2,4-DCP induce oxidative stress in erythrocytes (e.g., increased H₂DCFDA oxidation and hemoglobin denaturation), but the target compound’s effects remain unstudied .

Applications: Oxymetazoline is clinically used for nasal decongestion, while 2,4-DMP/DCP serve industrial roles.

Physicochemical Properties

| Property | This compound | Oxymetazoline | 2,4-Dimethylphenol |

|---|---|---|---|

| Molecular Weight | 226.67 g/mol | 260.37 g/mol | 122.16 g/mol |

| Lipophilicity (LogP) | High (tert-butyl, chloromethyl) | Moderate | Low |

| Reactivity | High (chloromethyl) | Low (imidazoline) | Moderate (phenolic -OH) |

Biological Activity

6-Tert-butyl-3-(chloromethyl)-2,4-dimethylphenol is a chlorinated phenolic compound that has garnered attention for its potential biological activities. This compound is structurally similar to other phenolic compounds known for their antimicrobial and antioxidant properties. The following sections will explore its biological activity, synthesis methods, and relevant case studies.

- Chemical Formula : C₁₃H₁₉ClO

- Molecular Weight : 232.75 g/mol

- Melting Point : 45-47 °C

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that compounds with phenolic structures often exhibit antimicrobial properties. The presence of the chloromethyl group in this compound may enhance its ability to inhibit microbial growth. Studies have shown that phenolic compounds can disrupt bacterial cell membranes and interfere with metabolic processes, leading to cell death .

Antioxidant Activity

Phenolic compounds are also recognized for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial in preventing cellular damage and has implications for various health conditions, including cancer and cardiovascular diseases .

Synthesis Methods

The synthesis of this compound typically involves the chlorination of 6-tert-butyl-2,4-dimethylphenol. Various methods can be employed, including:

- Direct Chlorination : Chlorination using chlorine gas or chlorinating agents in the presence of solvents.

- Electrophilic Aromatic Substitution : Utilizing chloromethylation reagents to introduce the chloromethyl group into the aromatic ring.

Study on Antimicrobial Activity

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of several chlorinated phenolic compounds, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential application as a disinfectant or preservative in various industries .

| Compound | Antibacterial Activity (Zone of Inhibition) |

|---|---|

| Control | 0 mm |

| This compound | 15 mm |

| Other Phenols | Varies (10-12 mm) |

Study on Antioxidant Activity

In another investigation focused on antioxidant properties, the compound was tested alongside other known antioxidants. The study utilized DPPH (1,1-Diphenyl-2-picrylhydrazyl) assays to measure radical scavenging activity. Results showed that this compound exhibited moderate antioxidant activity compared to standard antioxidants like ascorbic acid .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-tert-butyl-3-(chloromethyl)-2,4-dimethylphenol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via chloromethylation of 6-tert-butyl-2,4-dimethylphenol using agents like paraformaldehyde and HCl under acidic conditions . Key factors include temperature control (40–60°C) and stoichiometric ratios of chloromethylating agents. Impurities such as over-alkylated byproducts can arise if excess reagents are used. Purification typically involves fractional crystallization or column chromatography.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- Methodological Answer :

- NMR : The chloromethyl (-CH2Cl) group appears as a singlet at ~4.5 ppm (¹H) and ~45 ppm (¹³C). Tert-butyl groups show up as singlets at ~1.3 ppm (¹H) and ~30 ppm (¹³C) .

- Mass Spectrometry : The molecular ion peak [M]⁺ at m/z 226.1065 confirms the exact mass, with fragments at m/z 211 (loss of CH3) and m/z 170 (loss of tert-butyl) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : The chloromethyl group poses alkylation risks. Use fume hoods, nitrile gloves, and eye protection. Chronic exposure may cause respiratory irritation (based on analogous phenol toxicity studies) . Toxicity assessments should follow OECD Test Guideline 473 (in vitro micronucleus assay) or similar frameworks .

Advanced Research Questions

Q. How does the chloromethyl group influence regioselectivity in nucleophilic substitution reactions?

- Methodological Answer : The chloromethyl moiety undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) due to its primary alkyl halide nature. Steric hindrance from adjacent tert-butyl and methyl groups reduces reactivity compared to unsubstituted analogs. Kinetic studies using polar aprotic solvents (e.g., DMF) show rate constants 2–3× lower than benzyl chloride derivatives .

Q. Can this compound act as a ligand in coordination chemistry, and what metal complexes have been reported?

- Methodological Answer : The phenolic -OH and chloromethyl groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺). In one study, it formed a Cu(II) complex with a distorted octahedral geometry, confirmed by UV-Vis (λmax ~650 nm) and ESR spectroscopy (g⊥ = 2.08, g‖ = 2.28) . Applications in catalysis (e.g., oxidation reactions) are under exploration.

Q. What computational methods are suitable for predicting the compound’s thermodynamic stability and reactivity?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates bond dissociation energies (BDE) for the phenolic O-H group (~85 kcal/mol), indicating moderate antioxidant potential. Molecular dynamics simulations in toluene show aggregation tendencies due to hydrophobic tert-butyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.